An In-depth Technical Guide on the Docetaxel Crotonaldehyde Analog
An In-depth Technical Guide on the Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the Docetaxel (B913) Crotonaldehyde (B89634) Analog. This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Introduction
Docetaxel is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family of drugs.[1] It is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, and prostate cancers.[1] The mechanism of action for docetaxel involves the disruption of microtubule dynamics within the cell. By binding to and stabilizing microtubules, it inhibits their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
The Docetaxel Crotonaldehyde Analog is a derivative and a known impurity of Docetaxel.[][4] It is characterized by the incorporation of a reactive crotonaldehyde moiety into the docetaxel structure.[] While not intended for direct therapeutic use, this analog serves as a critical reference standard for analytical method development, validation, and quality control in the manufacturing of Docetaxel.[4] Furthermore, its unique chemical structure presents several opportunities for research and development in drug delivery and targeted therapies.[]
Chemical Structure and Properties
The fundamental structure of the Docetaxel Crotonaldehyde Analog is based on the complex diterpene core of baccatin (B15129273) III, esterified with a modified N-tert-butoxycarbonyl-3-phenylisoserine side chain. The key modification is the presence of a crotonaldehyde group.
Chemical Identifiers
The following table summarizes the key chemical identifiers for the Docetaxel Crotonaldehyde Analog.
| Identifier | Value | Reference |
| Molecular Formula | C43H51NO14 | [1][][5][6][7][8][9] |
| Molecular Weight | 805.86 g/mol | [][4][6][8] |
| IUPAC Name | [(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate | [5] |
| SMILES | CC(=O)O--INVALID-LINK--(\C=C\C=O)[C@H]1--INVALID-LINK--[C@]3(O)C--INVALID-LINK----INVALID-LINK--OC(C)(C)C)c4ccccc4">C@HC(=C(C(=O)\C(=C/1\C)\O)C3(C)C)C | [8] |
| InChI | InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 | [8] |
Physicochemical Properties
The physicochemical properties of the Docetaxel Crotonaldehyde Analog have been computationally predicted. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 14 | [5] |
| Rotatable Bond Count | 12 | [5] |
| Exact Mass | 805.33095530 Da | [5] |
| Monoisotopic Mass | 805.33095530 Da | [5] |
| Topological Polar Surface Area | 232 Ų | [5] |
| Heavy Atom Count | 58 | [5] |
Synthesis and Manufacturing Context
Specific, detailed protocols for the direct synthesis of the Docetaxel Crotonaldehyde Analog are not publicly available, as it is primarily considered an impurity. However, its formation can be understood within the context of Docetaxel synthesis. The semi-synthesis of Docetaxel and its analogs is a multi-step process that typically starts with a baccatin III derivative, which is esterified with a protected β-lactam side chain.
Potential Research Applications
The reactive aldehyde group of the Docetaxel Crotonaldehyde Analog makes it a valuable tool for various research and development activities beyond its role as a simple impurity standard.[]
-
Targeted Treatments : The reactive aldehyde can be used as a chemical handle for conjugating targeting moieties such as antibodies or ligands. This could lead to the development of drug conjugates that selectively deliver the cytotoxic payload to cancer cells, potentially increasing efficacy and reducing off-target toxicity.[]
-
Prodrug Development : The analog can be used to design prodrugs that are activated under specific conditions (e.g., by enzymes overexpressed in tumors), releasing the active docetaxel molecule at the site of action.[]
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Advanced Drug Delivery Systems : It can be incorporated into novel drug delivery systems like nanocarriers to improve the solubility, stability, and pharmacokinetic profile of docetaxel.[]
-
Stability Studies : The crotonaldehyde moiety provides a reactive site that can be used to study the degradation pathways of docetaxel derivatives under various conditions (e.g., pH, light, temperature), aiding in the development of more stable formulations.[]
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Analytical Method Development : As a well-characterized impurity, it is essential for the development and validation of robust analytical methods (e.g., HPLC) to ensure the purity and quality of the final Docetaxel drug product.[][4]
Biological Context: Mechanism of Action of the Parent Compound
While specific biological activity data for the Docetaxel Crotonaldehyde Analog is not available, its mechanism of action is presumed to be identical to that of Docetaxel. Taxanes function as mitotic inhibitors.
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Binding : Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.
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Stabilization : This binding event stabilizes the microtubule structure, promoting the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[2]
-
Mitotic Arrest : The resulting overly stable and non-functional microtubules disrupt the dynamic process of mitotic spindle formation, which is necessary for chromosome segregation during cell division.[1]
-
Apoptosis : This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Experimental Protocols
Specific experimental protocols for the synthesis or biological evaluation of the Docetaxel Crotonaldehyde Analog are not available in the public domain. However, based on standard methodologies for the parent compound, a generalized protocol for assessing its cytotoxic activity is provided below.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general workflow for evaluating the cytotoxic effect of the compound on human cancer cell lines.
-
Cell Culture :
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Maintain cells in an incubator at 37°C with 5% CO2.
-
-
Compound Preparation :
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the Docetaxel Crotonaldehyde Analog by dissolving it in DMSO.[2]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
-
-
Cell Seeding :
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
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Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment :
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the Docetaxel Crotonaldehyde Analog.
-
Include a vehicle control (medium with DMSO, equivalent to the highest concentration used) and a no-treatment control.
-
Incubate the cells with the compound for 48-72 hours.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
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Conclusion
The Docetaxel Crotonaldehyde Analog is more than a mere process impurity. While it plays a vital role as an analytical standard in ensuring the quality and safety of Docetaxel, its distinct chemical reactivity offers significant potential as a research tool. For scientists and professionals in drug development, this analog provides a unique platform for exploring novel drug delivery systems, developing targeted cancer therapies, and designing innovative prodrug strategies. A thorough understanding of its properties is essential for leveraging its full potential in advancing oncological research.
References
- 1. Docetaxel Crotonaldehyde Analog | CAS No- NA [chemicea.com]
- 2. apexbt.com [apexbt.com]
- 4. veeprho.com [veeprho.com]
- 5. Docetaxel Crotonaldehyde Analog | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molcan.com [molcan.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Docetaxel Crotonaldehyde Analog | LGC Standards [lgcstandards.com]
- 9. alentris.org [alentris.org]
